N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide
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Overview
Description
N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a cyano group, a dimethylpropyl group, and a pyridinyl-piperazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route may include:
Formation of the cyano group: This can be achieved through the reaction of a suitable precursor with a cyanating agent such as sodium cyanide or potassium cyanide under controlled conditions.
Introduction of the dimethylpropyl group: This step may involve alkylation reactions using appropriate alkyl halides in the presence of a base.
Formation of the pyridinyl-piperazinyl moiety: This can be synthesized through a series of nucleophilic substitution reactions involving pyridine and piperazine derivatives.
Final coupling reaction: The intermediate compounds are then coupled under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor-ligand interactions.
Medicine: As a candidate for drug development, particularly in targeting specific biological pathways.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide would depend on its specific interactions with molecular targets. This may involve binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide can be compared with other acetamide derivatives, such as:
- N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyridin-3-yl)piperazin-1-yl]acetamide
- N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyridin-4-yl)piperazin-1-yl]acetamide
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the position of the pyridinyl group and the presence of the cyano group, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O/c1-14(2)17(3,13-18)20-16(23)12-21-8-10-22(11-9-21)15-6-4-5-7-19-15/h4-7,14H,8-12H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCZWEBRUAONFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN1CCN(CC1)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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